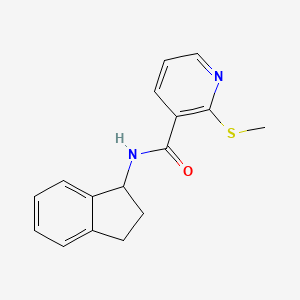
N-(2,3-dihydro-1H-inden-1-yl)-2-(methylsulfanyl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1H-inden-1-yl)-2-(methylsulfanyl)pyridine-3-carboxamide, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. This compound is primarily used in the study of various diseases, including cancer, Alzheimer's disease, and diabetes. The purpose of
Mecanismo De Acción
The mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-2-(methylsulfanyl)pyridine-3-carboxamide involves the inhibition of N-(2,3-dihydro-1H-inden-1-yl)-2-(methylsulfanyl)pyridine-3-carboxamide activity. N-(2,3-dihydro-1H-inden-1-yl)-2-(methylsulfanyl)pyridine-3-carboxamide is a serine/threonine kinase that is involved in the regulation of various cellular processes, including cell proliferation, survival, and apoptosis. Inhibition of N-(2,3-dihydro-1H-inden-1-yl)-2-(methylsulfanyl)pyridine-3-carboxamide activity has been shown to induce apoptosis in cancer cells and reduce the accumulation of beta-amyloid plaques in Alzheimer's disease.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-1-yl)-2-(methylsulfanyl)pyridine-3-carboxamide has been shown to have various biochemical and physiological effects. In addition to its anti-cancer and anti-Alzheimer's disease properties, this compound has been shown to have anti-inflammatory and neuroprotective effects. Additionally, N-(2,3-dihydro-1H-inden-1-yl)-2-(methylsulfanyl)pyridine-3-carboxamide has been shown to improve insulin sensitivity and glucose metabolism, making it a potential therapeutic agent for diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2,3-dihydro-1H-inden-1-yl)-2-(methylsulfanyl)pyridine-3-carboxamide in lab experiments is its specificity for N-(2,3-dihydro-1H-inden-1-yl)-2-(methylsulfanyl)pyridine-3-carboxamide inhibition. This compound has been shown to have minimal off-target effects, making it a valuable tool for studying the role of N-(2,3-dihydro-1H-inden-1-yl)-2-(methylsulfanyl)pyridine-3-carboxamide in various cellular processes. However, one of the limitations of using N-(2,3-dihydro-1H-inden-1-yl)-2-(methylsulfanyl)pyridine-3-carboxamide in lab experiments is its relatively low solubility in aqueous solutions, which can limit its bioavailability and effectiveness in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-(2,3-dihydro-1H-inden-1-yl)-2-(methylsulfanyl)pyridine-3-carboxamide. One potential direction is the development of more potent and selective N-(2,3-dihydro-1H-inden-1-yl)-2-(methylsulfanyl)pyridine-3-carboxamide inhibitors based on the structure of N-(2,3-dihydro-1H-inden-1-yl)-2-(methylsulfanyl)pyridine-3-carboxamide. Additionally, further research is needed to elucidate the precise mechanisms underlying the anti-cancer, anti-Alzheimer's disease, and anti-diabetic effects of this compound. Finally, the potential use of N-(2,3-dihydro-1H-inden-1-yl)-2-(methylsulfanyl)pyridine-3-carboxamide as a therapeutic agent in other diseases, such as Parkinson's disease and Huntington's disease, should be explored.
Métodos De Síntesis
The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-2-(methylsulfanyl)pyridine-3-carboxamide involves the reaction of 2-bromo-3-methylpyridine with 2,3-dihydro-1H-inden-1-one in the presence of a base. The resulting intermediate is then treated with methylsulfonyl chloride to obtain the final product. The purity of the compound is determined using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1H-inden-1-yl)-2-(methylsulfanyl)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that N-(2,3-dihydro-1H-inden-1-yl)-2-(methylsulfanyl)pyridine-3-carboxamide inhibits the activity of glycogen synthase kinase-3 (N-(2,3-dihydro-1H-inden-1-yl)-2-(methylsulfanyl)pyridine-3-carboxamide), which is involved in the regulation of cell proliferation and survival. Inhibition of N-(2,3-dihydro-1H-inden-1-yl)-2-(methylsulfanyl)pyridine-3-carboxamide activity has been shown to induce apoptosis (programmed cell death) in cancer cells, making N-(2,3-dihydro-1H-inden-1-yl)-2-(methylsulfanyl)pyridine-3-carboxamide a potential anti-cancer agent.
Another potential application of N-(2,3-dihydro-1H-inden-1-yl)-2-(methylsulfanyl)pyridine-3-carboxamide is in the treatment of Alzheimer's disease. Studies have shown that inhibition of N-(2,3-dihydro-1H-inden-1-yl)-2-(methylsulfanyl)pyridine-3-carboxamide activity can reduce the accumulation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease. Additionally, N-(2,3-dihydro-1H-inden-1-yl)-2-(methylsulfanyl)pyridine-3-carboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-20-16-13(7-4-10-17-16)15(19)18-14-9-8-11-5-2-3-6-12(11)14/h2-7,10,14H,8-9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWVGBAZUQORJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2CCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

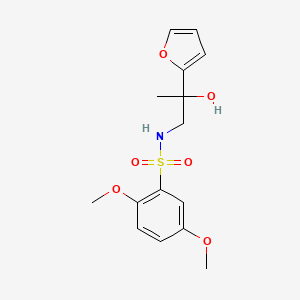


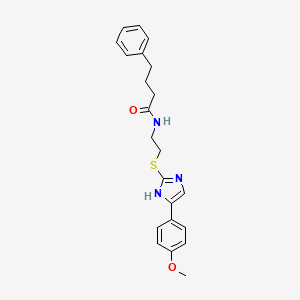
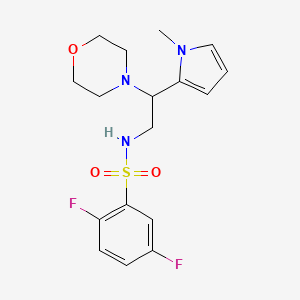
![[Methyl(phenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate](/img/structure/B2945182.png)
![3-chloro-N-[2-(2-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2945184.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2945186.png)
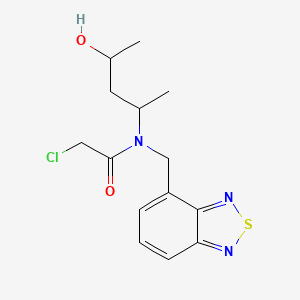

![3-[1-[(2-amino-2-oxoethyl)thio]-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-isopropylpropanamide](/img/structure/B2945191.png)
![Ethyl 2-[2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-1,3-thiazol-4-yl]benzenecarboxylate](/img/structure/B2945193.png)
![1-{1-[(4-Fluorophenyl)methyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B2945194.png)